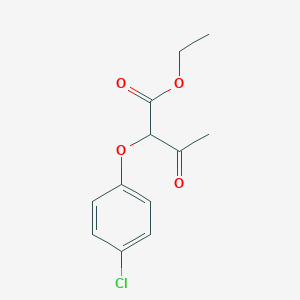

Ethyl 2-(4-chlorophenoxy)acetoacetate

Übersicht

Beschreibung

Ethyl 2-(4-chlorophenoxy)acetoacetate is a chemical compound with the molecular formula C12H13ClO4This compound is used in various chemical reactions and has applications in different scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-chlorophenoxy)acetoacetate can be synthesized through the reaction of ethyl 4-chloroacetoacetate with 4-chlorophenol. The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of ethyl acetoacetate and sulfonyl chloride. The reaction is carried out by cooling the raw material to a temperature between -5°C and 10°C, followed by the dropwise addition of sulfonyl chloride. The mixture is then gradually heated to 20-25°C and allowed to react for several hours. The product is purified through distillation under reduced pressure .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-chlorophenoxy)acetoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Bases like sodium ethoxide (NaOEt) or potassium carbonate (K2CO3) are commonly used.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenoxyacetoacetates.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-chlorophenoxy)acetoacetate is a chemical compound with the molecular formula . It is primarily used as an intermediate in the synthesis of various chemical compounds.

Scientific Research Applications

- As a Chemical Intermediate this compound is utilized as an intermediate in organic synthesis.

Synthesis Methods for Ethyl 4-haloacetoacetates

Ethyl 4-haloacetoacetates can be synthesized through a modified Reformatsky reaction, which involves reacting an ethyl haloacetate with magnesium in a chlorinated hydrocarbon solvent . The process includes:

- Reacting magnesium and ethyl haloacetate at reflux in a chlorinated hydrocarbon solvent like chloroform or dichloromethane to produce a magnesium enolate complex and solvent mixture .

- Diluting the mixture with water to precipitate the magnesium enolate complex .

- Washing the magnesium enolate complex with water .

- Mixing the washed magnesium enolate complex with the same chlorinated hydrocarbon solvent and acidifying the mixture with sulfuric acid at a temperature below about 30°C to hydrolyze the complex and form ethyl 4-haloacetoacetate .

- Recovering the ethyl 4-haloacetoacetate .

This method improves upon earlier techniques that used ethyl ether as a solvent, which resulted in lower yields and safety concerns due to the volatility and flammability of ethyl ether .

Method for synthesizing ethyl 4,4-difluoroacetoacetate

Wirkmechanismus

The mechanism of action of ethyl 2-(4-chlorophenoxy)acetoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and properties .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-chlorophenoxy)acetoacetate can be compared with other similar compounds such as:

Ethyl acetoacetate: A precursor in the synthesis of this compound.

4-Chlorophenol: Another precursor used in the synthesis.

Ethyl 4-chloroacetoacetate: A related compound with similar chemical properties

These compounds share similar chemical structures and reactivity but differ in their specific applications and properties.

Biologische Aktivität

Ethyl 2-(4-chlorophenoxy)acetoacetate is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13ClO4 and a molecular weight of approximately 256.68 g/mol. It is characterized by an ethyl acetoacetate moiety linked to a 4-chlorophenoxy group, contributing to its unique chemical behavior and biological activity. The compound typically appears as a clear to light yellow liquid, soluble in organic solvents but only slightly soluble in water.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenoxy group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.

- Anti-inflammatory Effects : this compound has demonstrated potential as an anti-inflammatory agent. In vitro assays have indicated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, compounds derived from this structure have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Properties : This compound has been evaluated for its anticancer effects in various cell lines. Preliminary results suggest that it can inhibit cell proliferation, with some derivatives exhibiting IC50 values lower than those of reference drugs such as doxorubicin .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Ethyl Acetoacetate : The starting material is ethyl acetoacetate, which undergoes various reactions to introduce the chlorophenoxy group.

- Substitution Reaction : The introduction of the 4-chlorophenoxy group is achieved through nucleophilic substitution reactions, often using chlorinated phenolic compounds under basic conditions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:

- Chlorine Substitution : The presence of the chlorine atom in the para position enhances both antimicrobial and anti-inflammatory activities due to its electron-withdrawing nature, which stabilizes reactive intermediates during biological interactions .

- Alkyl Chain Length : Variations in the alkyl chain length attached to the acetoacetate moiety can affect solubility and membrane permeability, impacting overall bioactivity.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition .

- Anti-inflammatory Assays : In vivo models demonstrated that derivatives of this compound reduced carrageenan-induced paw edema in rats, suggesting potent anti-inflammatory effects comparable to indomethacin .

- Cytotoxicity Testing : In a series of cytotoxicity assays against various cancer cell lines, certain derivatives showed promising results with IC50 values indicating effective inhibition of cell growth, supporting further development as potential anticancer agents .

Eigenschaften

IUPAC Name |

ethyl 2-(4-chlorophenoxy)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSZRJCFCVJFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.